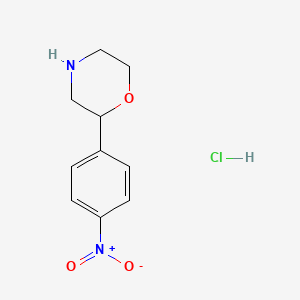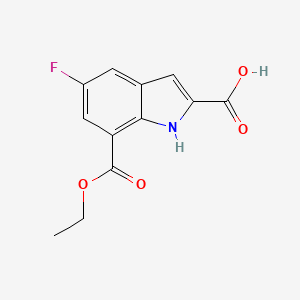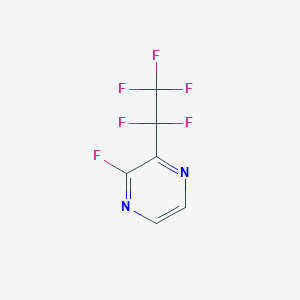
3-Amino-5-(benzylcarbamoyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(benzylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C14H15BN2O3 and a molecular weight of 270.09 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(benzylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(benzylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and benzylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(benzylcarbamoyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in proteins.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 3-Amino-5-(benzylcarbamoyl)phenylboronic acid primarily involves the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenylboronic acid: Similar structure but lacks the benzylcarbamoyl group.
5-Bromo-3-aminophenylboronic acid: Contains a bromine atom instead of the benzylcarbamoyl group.
3-Amino-4-(benzylcarbamoyl)phenylboronic acid: Similar structure but with the benzylcarbamoyl group at a different position.
Uniqueness
3-Amino-5-(benzylcarbamoyl)phenylboronic acid is unique due to the presence of both the amino and benzylcarbamoyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Eigenschaften
Molekularformel |
C14H15BN2O3 |
|---|---|
Molekulargewicht |
270.09 g/mol |
IUPAC-Name |
[3-amino-5-(benzylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18) |
InChI-Schlüssel |
ISUVYQLOVKIGNN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
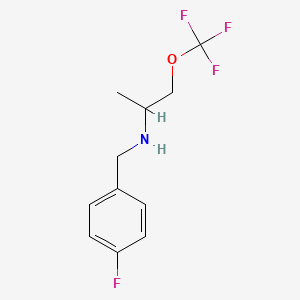
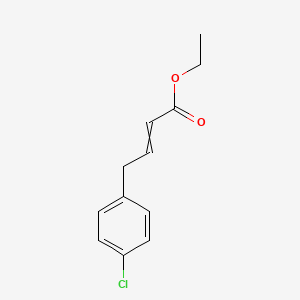


![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
